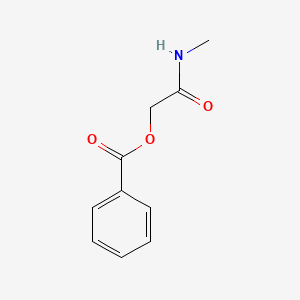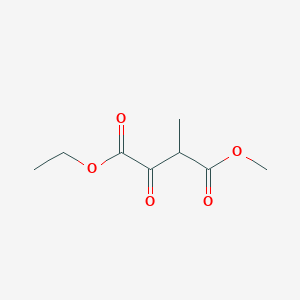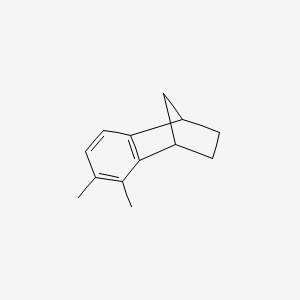
2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is an organic compound with a complex structure that includes a benzoyl group, two methylsulfanyl groups, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with a suitable nucleophile to introduce the benzoyl group. This is followed by the introduction of the methylsulfanyl groups through nucleophilic substitution reactions. The nitrile group is then introduced through a reaction with a cyanide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The molecular targets and pathways involved can vary, but they often include interactions with nucleophiles or electrophiles in the biological environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
- (Z)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
Uniqueness
2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is unique due to the presence of both methylsulfanyl groups and a nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
98606-85-0 |
|---|---|
Formule moléculaire |
C13H13NOS2 |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
2-(4-methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H13NOS2/c1-9-4-6-10(7-5-9)12(15)11(8-14)13(16-2)17-3/h4-7H,1-3H3 |
Clé InChI |
UCALIKCVCDMOJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(=C(SC)SC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


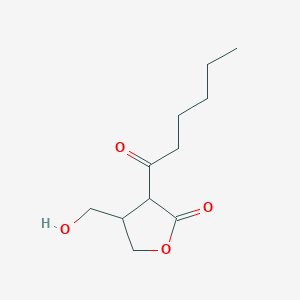
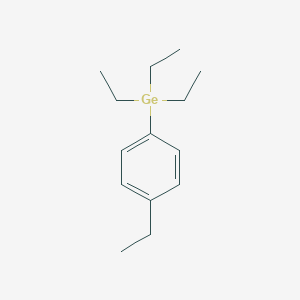
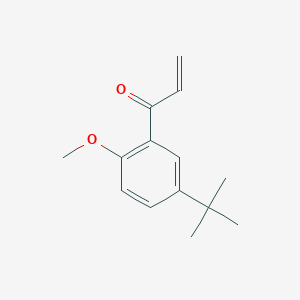
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
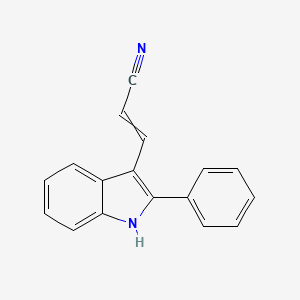
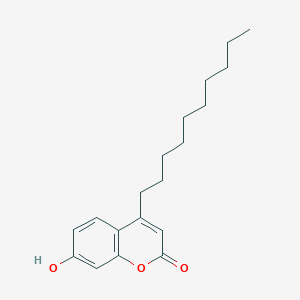
![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
